2-(4-Morpholinyl)benzothiazole
Overview
Description
2-(4-Morpholinyl)benzothiazole is a member of benzothiazoles . It has a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol . It exists in automobile tire rubber as an impurity of a vulcanization accelerator .
Synthesis Analysis
The synthesis of 2-(4-Morpholinyl)benzothiazole and its derivatives has been a subject of research. Modern trends in synthesizing these compounds involve both conventional multistep processes and one-pot, atom economy procedures . These methods are often developed based on green chemistry principles and simple reagents .
Molecular Structure Analysis
The molecular structure of 2-(4-Morpholinyl)benzothiazole includes a benzothiazole ring attached to a morpholine ring . The InChI string representation of the molecule is InChI=1S/C11H12N2OS/c1-2-4-10-9 (3-1)12-11 (15-10)13-5-7-14-8-6-13/h1-4H,5-8H2
.
Physical And Chemical Properties Analysis
2-(4-Morpholinyl)benzothiazole has a molecular weight of 220.29 g/mol . It has a topological polar surface area of 53.6 Ų . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has one rotatable bond .
Scientific Research Applications
1. Anticancer and Antiinflammatory Agents
- Application Summary : Benzothiazole derivatives, including 2-(4-Morpholinyl)benzothiazole, have been studied for their potential as anticancer and antiinflammatory agents . The study aimed to explore new anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties based on the advantages of benzothiazole frameworks .
- . The effects of the compounds on the proliferation of human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) were evaluated by MTT method .
- Results : Twenty-five novel benzothiazole compounds were designed and synthesized, with their structures confirmed through spectrogram verification . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549, and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
2. Anti-tubercular Compounds
- Application Summary : Benzothiazole-based compounds, including 2-(4-Morpholinyl)benzothiazole, have been synthesized for their potential as anti-tubercular agents . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results : The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
3. Fluorescent Pigment Dyeing Substrates
- Application Summary : 2-(4-Morpholinyl)benzothiazole derivatives, specifically 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, have been used as fluorescent pigment dyeing substrates . These compounds also possess β-D-galactosidase activities .
- Methods of Application : The synthesis of these derivatives involves various synthetic pathways. The resulting compounds are then used in dyeing processes .
- Results : The compounds have been found to be effective in dyeing processes, providing vibrant and stable colors .
4. Bacterial Detection
- Application Summary : 2-(4-Morpholinyl)benzothiazole derivatives have been used in bacterial detection . These compounds can interact with certain bacterial species, leading to a detectable change that can be used for identification .
- Methods of Application : The compounds are introduced to a bacterial culture, and any resulting changes are monitored .
- Results : The use of these compounds has improved the accuracy and speed of bacterial detection .
Safety And Hazards
The safety data sheet for a similar compound, 2-(4-Morpholinyldithio)benzothiazole, indicates that it may form combustible dust concentrations in air and can cause mechanical irritation of the eyes, skin, nose, and throat . It’s recommended to avoid breathing dust, wash hands thoroughly after handling, and not allow contaminated work clothing out of the workplace .
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-4-10-9(3-1)12-11(15-10)13-5-7-14-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVJGRVEYHIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891505 | |
Record name | 2-(4-Morpholinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)benzothiazole | |
CAS RN |
4225-26-7 | |
Record name | Benzothiazole, 2-(4-morpholinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Morpholinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90891505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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